N-(4-butylphenyl)-4-(pentanoylamino)benzamide
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Overview
Description
N-(4-butylphenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure with a butylphenyl and a pentanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(pentanoylamino)benzamide typically involves the reaction of 4-butylaniline with pentanoyl chloride to form the intermediate 4-butylphenylpentanamide. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-butylphenyl)-4-(pentanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-(butanoylamino)benzamide
- N-(4-butylphenyl)-4-(hexanoylamino)benzamide
- N-(4-butylphenyl)-4-(propionylamino)benzamide
Uniqueness
N-(4-butylphenyl)-4-(pentanoylamino)benzamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-7-17-9-13-20(14-10-17)24-22(26)18-11-15-19(16-12-18)23-21(25)8-6-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NSOGKYVRXHBCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCC |
Origin of Product |
United States |
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